Product packaging for Iodine monofluoride(Cat. No.:CAS No. 13873-84-2)

Iodine monofluoride

Cat. No.: B8669435
CAS No.: 13873-84-2
M. Wt: 145.9029 g/mol
InChI Key: PDJAZCSYYQODQF-UHFFFAOYSA-N
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Description

Context within Interhalogen Compound Chemistry and Reactivity Paradigms

Interhalogen compounds are binary molecules formed between two different halogen atoms, generally represented by the formula XYn, where X is the less electronegative halogen and n can be 1, 3, 5, or 7. wikipedia.org Iodine monofluoride (IF) belongs to the diatomic (XY) class of interhalogens, which also includes compounds like chlorine monofluoride (ClF) and bromine monofluoride (BrF). wikipedia.orglibretexts.orgchemeurope.com

Compared to other monofluorides, IF exhibits considerably lower stability. While chlorine monofluoride is a stable, colorless gas at room temperature, bromine monofluoride is unstable and readily dissociates. wikipedia.orglibretexts.orgchemeurope.comwikipedia.org this compound is known to be an unstable brown solid that decomposes above 0 °C, disproportionating rapidly and irreversibly into elemental iodine (I₂) and iodine pentafluoride (IF₅) according to the reaction: 5 IF → 2 I₂ + IF₅. wikipedia.orglibretexts.orgchemeurope.comwikipedia.orglibretexts.orgvedantu.com

Despite its instability, the molecular properties of IF have been precisely determined through spectroscopic methods. The iodine-fluorine bond distance is reported to be 190.9 picometers (pm), and the I-F bond dissociation energy is approximately 277 kJ/mol. chemeurope.comwikipedia.orglibretexts.orgvedantu.com At 298 K, its standard enthalpy of formation (ΔfH°) is -95.4 kJ/mol, and its Gibbs free energy (ΔfG°) is -117.6 kJ/mol. chemeurope.comwikipedia.orglibretexts.orgvedantu.com This high reactivity is attributed to the substantial electronegativity difference between iodine and fluorine, endowing IF with strong oxidizing properties. ontosight.aicymitquimica.com

Table 1: Key Physical and Chemical Properties of this compound (IF)

PropertyValue
Chemical FormulaIF wikipedia.org
Molar Mass145.903 g/mol wikipedia.org
AppearanceUnstable chocolate-brown solid wikipedia.orgresearchgate.net
Melting Point-45 °C wikipedia.orgontosight.ai
Boiling Point0.5 °C (decomposes) ontosight.ai
I-F Bond Distance190.9 pm chemeurope.comwikipedia.orglibretexts.orgvedantu.com
I-F Bond Dissociation Energy~277 kJ/mol chemeurope.comwikipedia.orglibretexts.orgvedantu.com
ΔfH° (298 K)-95.4 kJ/mol chemeurope.comwikipedia.orglibretexts.orgvedantu.com
ΔfG° (298 K)-117.6 kJ/mol chemeurope.comwikipedia.orglibretexts.orgvedantu.com

Historical Perspective on this compound Research Challenges and Advancements

The research into this compound has historically been marked by significant challenges due to its extreme instability. Early attempts to isolate IF in a pure, stable form were largely unsuccessful because it readily decomposes. libretexts.orgchemeurope.comresearchgate.netwikipedia.org It has been described as a chocolate-colored polymeric solid at low temperatures, which is relatively stable only in the gas phase. researchgate.net

Despite these difficulties, advancements in spectroscopic techniques have been crucial in elucidating its molecular properties. Techniques such as microwave spectroscopy have enabled the precise determination of its bond lengths and energies, even though the compound itself cannot be easily isolated. chemeurope.comwikipedia.orgwikipedia.orglibretexts.orgvedantu.comwikipedia.org

The generation of this compound typically involves in-situ methods at low temperatures to mitigate its rapid decomposition. Several synthetic routes have been developed:

Direct reaction of elements: Iodine (I₂) reacts with fluorine gas (F₂) at -45 °C in a CCl₃F solvent to yield IF (I₂ + F₂ → 2 IF). chemeurope.comwikipedia.org

Reaction of iodine with iodine trifluoride: IF can also be generated by reacting iodine with iodine trifluoride (IF₃) at -78 °C in CCl₃F (I₂ + IF₃ → 3 IF). chemeurope.comwikipedia.org

Reaction with silver(I) fluoride (B91410): Another method involves the reaction of iodine with silver(I) fluoride (AgF) at 0 °C (I₂ + AgF → IF + AgI). chemeurope.comwikipedia.org

Generation from xenon difluoride: More recently, IF has been generated from the reaction of xenon difluoride (XeF₂) with iodine or N-iodosuccinimide (NIS) for specific synthetic applications, although IF generated this way is noted to be less reactive than that produced from I₂ and F₂. researchgate.net

Table 2: Common Preparative Methods for this compound (IF)

ReactantsConditionsProducts (IF)
I₂ + F₂-45 °C in CCl₃F2 IF chemeurope.comwikipedia.org
I₂ + IF₃-78 °C in CCl₃F3 IF chemeurope.comwikipedia.org
I₂ + AgF0 °CIF + AgI chemeurope.comwikipedia.org
XeF₂ + I₂ (or NIS)Specific reaction conditions (in situ)IF (complexed) researchgate.net

Significance of this compound as a Transient Species in Chemical Synthesis

The primary significance of this compound in chemical research lies in its role as a transient, highly reactive intermediate rather than a stable, isolable reagent. wikipedia.orgontosight.aicymitquimica.comresearchgate.net Its ability to act as a source of both electrophilic iodine and nucleophilic fluorine makes it a valuable species for introducing iodine and fluorine atoms into various organic and inorganic molecules. researchgate.netorganic-chemistry.org

In organic synthesis, IF is utilized for several key transformations:

Iodofluorination of unsaturated compounds: It can add iodine and fluorine atoms across double and triple bonds in alkenes, leading to iodofluoro products. researchgate.netorganic-chemistry.org For instance, in iodine-mediated fluorination of alkenes, an electrophilic IF species is formed from an iodonium (B1229267) cation and an HF reagent, facilitating regioselective Markovnikov-type fluoroiodination. organic-chemistry.org

Aromatic iodination: IF can be employed in the iodination of aromatic rings. researchgate.netresearchgate.net

Conversion of carbonyls: It is involved in the conversion of carbonyl groups, via their hydrazones, into difluoromethylene (CF₂) groups. researchgate.net

Synthesis of other compounds: this compound is also used in the production of nitrogen triiodide (NI₃) through its reaction with boron nitride (BN + 3 IF → NI₃ + BF₃). wikipedia.org

Beyond organic synthesis, IF has potential applications as an etchant in microfabrication processes and as a component in the synthesis of other iodine-fluorine compounds. ontosight.ai Its transient nature necessitates in-situ generation and immediate consumption in reactions, highlighting its importance as a reactive intermediate despite its fleeting existence.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FI B8669435 Iodine monofluoride CAS No. 13873-84-2

Properties

CAS No.

13873-84-2

Molecular Formula

FI

Molecular Weight

145.9029 g/mol

InChI

InChI=1S/FI/c1-2

InChI Key

PDJAZCSYYQODQF-UHFFFAOYSA-N

Canonical SMILES

FI

Origin of Product

United States

Advanced Synthetic Methodologies for Iodine Monofluoride Generation

Direct Elemental Combination Approaches under Controlled Conditions

Iodine monofluoride can be synthesized through the direct reaction of elemental iodine (I₂) and fluorine gas (F₂). This reaction is highly exothermic, requiring precise temperature regulation to prevent the formation of higher iodine fluorides, such as iodine pentafluoride (IF₅) or iodine heptafluoride (IF₇). wikipedia.orgquora.comontosight.aiwebelements.com A well-established method involves conducting the reaction between iodine and fluorine at a low temperature of -45 °C, utilizing carbon trichlorofluoride (CCl₃F) as a solvent. wikipedia.orglibretexts.org

The balanced chemical equation for this direct synthesis is: I₂ + F₂ → 2IF wikipedia.org

Without stringent control over reaction conditions, the reaction of iodine with fluorine at room temperature predominantly yields iodine pentafluoride, while at 250 °C, iodine heptafluoride is the primary product. quora.comwebelements.com

Interhalogen Redistribution Reactions for this compound Formation

This compound can also be formed through interhalogen redistribution reactions, where iodine interacts with other iodine-fluorine compounds. One such methodology involves the reaction of iodine with iodine trifluoride (IF₃) at a very low temperature of -78 °C, typically within a CCl₃F solvent. wikipedia.orglibretexts.org

The reaction proceeds as follows: I₂ + IF₃ → 3IF wikipedia.orglibretexts.org

Another synthetic route involves the reaction of iodine with silver(I) fluoride (B91410) (AgF) at 0 °C, which produces this compound alongside silver iodide (AgI). wikipedia.org

The chemical equation for this reaction is: I₂ + AgF → IF + AgI wikipedia.org

In Situ Generation Strategies for Controlled Reactivity

Given its instability, this compound is frequently generated in situ, allowing for its immediate use in subsequent reactions without the need for isolation. This approach is particularly advantageous for achieving controlled reactivity. researchgate.net

In situ generation of this compound often relies on the reaction between an electrophilic iodine source and a nucleophilic fluorine source. This strategy is commonly indicated by the notation "[IF]" in reaction schemes, signifying a two-step process where a mixture of these precursors reacts with a substrate. researchgate.net For example, in the iodofluorination of alkenes, molecular iodine (I₂) can be oxidized to an iodonium (B1229267) cation, which then reacts with a fluorine source, such as an HF·pyridine complex, to form an electrophilic this compound (IF) species. organic-chemistry.org This transient IF species subsequently undergoes regioselective addition to alkenes, favoring Markovnikov-type fluoroiodination. organic-chemistry.org Oxidants like potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈) are frequently employed in these reactions. organic-chemistry.org

Heterogeneous systems offer a pathway for on-demand production of this compound. While detailed examples of solid-phase IF generation are not extensively described in the provided information, the concept of generating IF from a complex with xenon difluoride (XeF₂) suggests a controlled, potentially heterogeneous, delivery mechanism for IF. researchgate.net Notably, this compound produced from XeF₂ is reported to be less reactive than that obtained from the direct reaction of I₂ and fluorine gas, indicating a potential difference in its chemical form or delivery mechanism within such complexed systems. researchgate.net

Utilization of Electrophilic Iodine and Nucleophilic Fluorine Precursors

Mechanistic Investigations of this compound Formation Pathways

Mechanistic studies concerning IF formation pathways primarily aim to elucidate the transient nature of the compound and its interactions with other chemical species. In iodine-mediated fluorination reactions of alkenes, it is hypothesized that iodine is oxidized to an iodonium cation. This cation then reacts with a hydrofluoric acid (HF) reagent to form an electrophilic IF species. organic-chemistry.org This electrophilic IF species subsequently adds to the double bond of the alkenes. organic-chemistry.org The observed difference in reactivity between IF generated via direct elemental combination and that from precursors like XeF₂ suggests that, in certain in situ generation methods, the interhalogen IF may be delivered from a complex. researchgate.net

Molecular Structure and Bonding Elucidation Through Advanced Spectroscopic Techniques

High-Resolution Rotational Spectroscopy of Iodine Monofluoride

High-resolution rotational spectroscopy, often conducted in the microwave region, provides highly precise information about molecular geometry and dynamics. This technique relies on the absorption of microwave radiation by molecules undergoing transitions between quantized rotational energy levels. libretexts.org

From rotational spectra, the bond length of a diatomic molecule can be accurately determined. libretexts.org For this compound, the iodine-fluorine equilibrium bond distance has been precisely determined to be 190.9 picometers (pm). wikipedia.org High-resolution studies have also enabled the determination of rotational constants (e.g., B₀) and centrifugal distortion constants (e.g., Dⱼ, Dⱼₖ) for IF, which are indicative of the molecule's moment of inertia and its resistance to stretching under centrifugal force. libretexts.orgresearchgate.netresearchgate.net These constants are typically derived from fitting observed rotational transitions.

Table 1: Key Structural Parameter of this compound

ParameterValueUnit
Equilibrium Bond Distance190.9 wikipedia.orgpm

The presence of nuclei with nuclear spin greater than 1/2, such as iodine (¹²⁷I with a nuclear spin of 5/2), leads to nuclear quadrupole coupling interactions. aip.org These interactions result in a hyperfine structure in the rotational spectra, which provides valuable information about the electric field gradient at the nucleus and, consequently, the electron distribution within the molecule. For this compound, the nuclear quadrupole coupling constant (eqQ) for the iodine nucleus in its electronic ground state (X ¹Σ⁺) has been determined. researchgate.net

Table 2: Nuclear Quadrupole Coupling Constant of Iodine in IF

NucleusCoupling Constant (eqQ) researchgate.netUnit
¹²⁷I-2230.030(83)MHz

High-resolution rotational spectroscopy also allows for the investigation of molecules in different vibrational states. For this compound, rotational transitions have been detected and assigned in the ground (v=0) and the first two excited vibrational states (v=1 and v=2) using microwave Fourier transform spectroscopy. researchgate.net Furthermore, high-resolution absorption spectra of the IF molecule in its X¹Σ⁺ ground electronic state have been observed using a Fourier transform spectrometer. researchgate.net Accurate wavenumber measurements (±0.0002 cm⁻¹) were obtained for the 1-0, 2-1, and 2-0 vibration-rotation bands, from which molecular constants were derived. researchgate.net

Analysis of Nuclear Quadrupole Coupling Interactions

Electronic Emission Spectroscopy for Excited State Characterization

Electronic emission spectroscopy provides insights into the excited electronic states of molecules and the transitions between them. For this compound, intense blue-green fluorescence has been observed from structured bands centered around 484 nm. aip.orgnasa.gov This emission has been tentatively assigned to the E→A³π₁ electronic transition of the IF molecule. aip.orgnasa.gov

Research indicates that the IF (E) excited state is primarily formed through excitation transfer from metastable iodine (I* (⁴P)) states. aip.orgnasa.gov The fluorescence efficiency of the IF (E→A) band has been estimated to be approximately 6%, with a radiative lifetime of the IF (E) state around 15 nanoseconds (ns). aip.orgnasa.gov The characteristics of the IF (E→A) band, including its structured emission, short radiative lifetime, and Franck-Condon shift between the E and A states, suggest that this compound is a promising candidate for a blue-green laser. aip.org Indeed, stimulated emission has been observed at multiple wavelengths, including 472.7 nm, 478.7 nm, 484.7 nm, 490.7 nm, and 496.5 nm, on the E→A band. optica.org

Table 3: Electronic Emission Characteristics of this compound

ParameterValueUnit
Emission Wavelength (center)~484 aip.orgnasa.govnm
Assigned TransitionE→A³π₁ aip.orgnasa.gov-
Fluorescence Efficiency~6 aip.orgnasa.gov%
Radiative Lifetime (E state)~15 aip.orgnasa.govns
Lasing Wavelengths Observed472.7, 478.7, 484.7, 490.7, 496.5 optica.orgnm

Advanced Infrared and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopies are complementary techniques used to study the vibrational modes of molecules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures inelastic scattering of light, providing information about vibrational modes that cause a change in polarizability. nist.govnist.gov

While specific fundamental vibrational frequencies of this compound from dedicated IR and Raman spectroscopic studies were not explicitly detailed in the provided search results, the observation of vibration-rotation bands in the X¹Σ⁺ ground state using Fourier transform absorption spectroscopy indicates that vibrational modes have been characterized. researchgate.net Accurate wavenumber measurements for the 1-0, 2-1, and 2-0 bands allowed for the derivation of molecular constants, demonstrating the capability of these advanced techniques to probe the vibrational landscape of IF. researchgate.net

Quantitative Analysis via Infrared Spectroscopy

The vibrational constants for the ¹²⁷I¹⁹F molecule have been determined through analyses of its electronic emission spectrum. For the ground electronic state (X ¹Σ⁺), the vibrational constant (ωe) is reported as 610.24 cm⁻¹, with an anharmonicity constant (ωexe) of 3.123 cm⁻¹. For the excited electronic state (B ³Π₀⁺), the corresponding values are ωe = 411.34 cm⁻¹ and ωexe = 2.825 cm⁻¹. These constants are fundamental to understanding the potential energy surface and the nature of the iodine-fluorine bond royalsocietypublishing.orgnist.gov.

The observation and Fourier transform detection of the vibration-rotation bands of IF further underscore the utility of infrared techniques in characterizing this molecule royalsocietypublishing.org.

Table 1: Vibrational Constants of this compound (¹²⁷I¹⁹F)

Electronic StateVibrational Constant (ωe, cm⁻¹)Anharmonicity Constant (ωexe, cm⁻¹)
X ¹Σ⁺610.243.123
B ³Π₀⁺411.342.825

Microwave Spectroscopy for Precise Molecular Parameter Determination

Microwave spectroscopy offers unparalleled precision in determining molecular parameters, including internuclear distances, rotational constants, and nuclear quadrupole coupling constants. For this compound (IF), these measurements have provided a detailed picture of its ground electronic state.

The iodine-fluorine internuclear distance (re) in the ground state (X ¹Σ⁺) of ¹²⁷I¹⁹F has been precisely determined to be 1.909759 Å nist.gov. This value is a critical parameter for understanding the covalent bond length between iodine and fluorine.

Rotational constants, which are inversely related to the moment of inertia and thus to the internuclear distance, have also been established. For the ground state (X ¹Σ⁺), the equilibrium rotational constant (Be) is 0.2797108 cm⁻¹, with a rotational constant (αe) of 0.0018734 cm⁻¹ and a centrifugal distortion constant (De) of 0.237E-6 cm⁻¹ nist.gov. These parameters are essential for modeling the rotational energy levels of the molecule and for understanding its rigidity and response to centrifugal forces.

Microwave spectroscopic studies have also investigated the nuclear quadrupole coupling in IF, providing insights into the electronic environment around the iodine nucleus nist.gov. For ¹²⁷I¹⁹F, microwave spectra reveal two groupings centered at approximately 16,754 MHz and 33,258 MHz, which correspond to J=0 and J=1 transitions, respectively nist.gov. The predicted internuclear distance (re) from these microwave studies is approximately 1.93 Å, aligning with expected values nist.gov.

Table 2: Molecular Parameters of this compound (¹²⁷I¹⁹F) from Microwave Spectroscopy

ParameterValueUnitElectronic State
Internuclear Distance (re)1.909759ÅX ¹Σ⁺
Rotational Constant (Be)0.2797108cm⁻¹X ¹Σ⁺
Rotational Constant (αe)0.0018734cm⁻¹X ¹Σ⁺
Centrifugal Distortion (De)0.237E-6cm⁻¹X ¹Σ⁺
J=0 Transition Frequency~16,754MHzGround State
J=1 Transition Frequency~33,258MHzGround State

Theoretical and Computational Investigations of Iodine Monofluoride

Quantum Chemical Methodologies Applied to Iodine Monofluoride Systems

Quantum chemical methods provide a rigorous framework for describing the behavior of electrons in molecules, allowing for the prediction of molecular properties. For this compound, both ab initio and Density Functional Theory (DFT) approaches, along with molecular orbital and electron density analyses, have been applied.

Ab initio methods, derived directly from fundamental quantum mechanical principles without empirical parameters, are widely used for high-accuracy calculations. Among these, Møller-Plesset perturbation theory of second order (MP2) and Coupled Cluster with Single and Double excitations and perturbative Triple excitations (CCSD(T)) are particularly prominent.

MP2 calculations are frequently employed for geometry optimizations due to their computational efficiency in capturing electron correlation effects. researchgate.netcsic.esnih.gov For instance, in studies involving iodine-containing systems and halogen bonds, MP2 has been utilized to determine optimized geometries. researchgate.netmst.edu

For more accurate energy calculations, especially for systems where precise energetic descriptions are critical, CCSD(T) is often the method of choice. It is considered the "gold standard" in quantum chemistry for its high accuracy in treating electron correlation. researchgate.netcsic.esnih.govaps.org In the context of iodine systems, CCSD(T) single-point energy calculations are typically performed on geometries optimized at a lower level of theory, such as MP2. researchgate.netcsic.esnih.gov

A critical aspect of ab initio calculations involving heavy atoms like iodine is the selection of appropriate basis sets. For iodine, specialized basis sets that incorporate relativistic pseudopotentials are necessary to account for the relativistic effects on core electrons. The aug-cc-pVTZ-PP basis set, which includes a relativistic pseudopotential for iodine, is commonly used in conjunction with CCSD(T) calculations to achieve reliable results. researchgate.netmst.edu

Density Functional Theory (DFT) methods offer a computationally less demanding alternative to ab initio methods while still providing a good balance of accuracy and efficiency. They are widely applied to larger molecular systems, including those containing heavy elements.

Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and MPW1PW91 (modified Perdew-Wang 1-parameter, 1991) are frequently utilized in DFT studies of iodine compounds. researchgate.netresearchgate.netnih.gov These functionals incorporate a portion of exact exchange from Hartree-Fock theory, improving their performance for various chemical systems.

For iodine, the choice of basis set is crucial in DFT calculations, similar to ab initio methods. Basis sets that include effective core potentials (ECPs) are often preferred for iodine to reduce computational cost while accurately representing the valence electrons. Examples include LANL2DZ, which utilizes effective core potentials, and DGDZVP, which is parameterized for iodine atoms. nih.govresearchgate.netnih.govrsc.org These specialized basis sets ensure that the electronic structure of the heavy iodine atom is adequately described.

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding in terms of molecular orbitals formed by the combination of atomic orbitals. This theory is fundamental for predicting electron distribution, molecular properties, and bond order strength. slideshare.netlibretexts.orgbrsnc.in In the context of heteronuclear diatomic molecules like this compound, the molecular orbitals will exhibit unequal electron density distribution, with a higher character from the more electronegative atom (fluorine in this case). brsnc.in

Electron density analysis, often performed through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, complements MO theory by providing quantitative insights into the nature of bonding and charge distribution. Topological analysis of electron density can characterize the bonding nature and charge balance within a molecule. csic.esacs.org This involves examining critical points in the electron density to delineate atomic basins and bond paths.

A key concept in understanding halogen bonding, relevant to IF, is the "sigma (σ)-hole." This refers to a region of positive electrostatic potential located on the outer extension of a halogen atom along the axis of a covalent bond (e.g., the I-F bond). acs.orgresearchgate.netacs.org This electron-depleted region arises from the anisotropic distribution of electron density around the halogen atom and facilitates attractive electrostatic interactions with nucleophilic sites on other molecules. Analyzing the molecular electrostatic potential surface can visually represent these σ-holes and provide insights into potential intermolecular interactions. acs.org

Density Functional Theory (DFT) Studies (e.g., B3LYP, MPW1PW91 functionals, specialized basis sets for iodine)

Bonding Nature and Energetic Landscape of the I-F Bond

The I-F bond in this compound is a polar covalent bond, with fluorine being significantly more electronegative than iodine. Computational studies delve into the strength and characteristics of this bond.

The bond dissociation energy (BDE) of a chemical bond is a crucial thermodynamic parameter that quantifies the strength of that bond. For this compound, the experimental I-F bond dissociation energy is reported to be approximately 277 kJ/mol. wikipedia.orglibretexts.org

Theoretical calculations aim to reproduce and predict such energetic values. However, accurately calculating BDEs for molecules containing heavy atoms like iodine can be challenging due to the large size of the iodine atom, which limits the applicability of some computationally intensive electron-correlation methods and extended basis sets. researchgate.net Despite these challenges, various levels of theory, including DFT and ab initio methods, have been employed to determine BDEs for halogenated molecules. Studies have shown that the choice of functional and basis set can significantly impact the accuracy of calculated BDEs. For instance, certain DFT functionals like B3P86 have been noted for their accuracy in BDE calculations for halogen-containing molecules. researchgate.net

To further characterize the I-F bond, computational analyses often include the examination of charge distribution, Wiberg bond indices, and Mulliken charges. These metrics provide quantitative insights into the polarity and covalent character of the bond.

Charge Distribution: The unequal sharing of electrons in the I-F bond leads to a significant charge separation, with fluorine carrying a partial negative charge and iodine a partial positive charge. This polarization is a direct consequence of fluorine's higher electronegativity.

Mulliken Charges: Mulliken charges are a population analysis scheme used to assign partial charges to atoms within a molecule based on the distribution of electron density. They provide a simple way to quantify the charge separation. For instance, in studies of iodine monochloride (ICl), Mulliken charges on the iodine atom have been calculated, indicating a partial positive charge. researchgate.net While specific Mulliken charge values for IF are less commonly cited publicly, the trend would be similar to other iodine monohalides, with iodine being positively charged.

Wiberg Bond Indices: Wiberg bond indices, derived from Natural Bond Orbital (NBO) analysis, provide a measure of bond order. A Wiberg bond index close to 1.0 typically indicates a single covalent bond. Analysis of these indices can reveal the extent of covalent character and any deviations from ideal single bonding. researchgate.netresearchgate.net The evolution of Wiberg bond indices along reaction pathways can also provide insight into structural rearrangements and electronic redistribution. researchgate.netresearchgate.net

These computational analyses collectively paint a comprehensive picture of the I-F bond, highlighting its polar nature, bond strength, and the distribution of electron density that governs its chemical behavior.

Theoretical Determination of I-F Bond Dissociation Energy

Intermolecular Interactions and Supramolecular Architectures Involving this compound

Computational methodologies have been extensively employed to dissect the nature of intermolecular interactions and the formation of supramolecular assemblies involving this compound. These investigations shed light on the subtle balance of forces that govern the self-assembly and reactivity of IF.

Halogen Bonding Cooperativity in Cyclic (IF)n Clusters (n=3–8)

The phenomenon of halogen bonding cooperativity in cyclic clusters of this compound, (IF)n, where n ranges from 3 to 8, has been a subject of detailed theoretical investigation using ab initio and density functional methods. These studies reveal a complex interplay of forces as the cluster size increases wikipedia.orgeasychem.org.

Research indicates that the formation of a trimer (IF)₃ initially weakens the halogen bond. However, as the cluster size increases beyond the trimer, forming larger cyclic structures, the halogen bonds are substantially strengthened due to cooperative effects wikipedia.orgeasychem.org. Topological analysis, a key tool in understanding electron density, has shown a fundamental change in the nature of the interaction within these clusters. For smaller clusters (n ≤ 4), the interaction is characterized as a closed-shell interaction. In contrast, for larger clusters (n ≥ 5), the interaction transitions to a partly covalent character wikipedia.orgeasychem.org.

Furthermore, these computational studies have explored the dynamics of multiple iodonium (B1229267) ion transfer within these cyclic systems. For clusters with n < 6, a concerted mechanism for multiple iodonium ion transfer has been observed. The electronic barrier height for this transfer significantly decreases with increasing cluster size. For instance, at the CCSD(T) level of theory, the barrier height for the trimer is calculated to be 40.41 kcal/mol, which dramatically reduces to merely 0.10 kcal/mol for the pentamer wikipedia.org. Geometry optimizations in these studies typically employ the MP2 method, while energy calculations are performed at the higher-accuracy CCSD(T) level, utilizing specific basis sets for different atoms, such as aug-cc-pVTZ for fluorine and aug-cc-pVTZ-PP for iodine wikipedia.org.

The observed changes in barrier heights for iodonium ion transfer within cyclic (IF)n clusters are summarized in the table below:

Cluster Size (n)Electronic Barrier Height (kcal/mol) wikipedia.org
340.41
50.10

Computational Modeling of Halonium Transfer Processes

Computational modeling provides critical insights into the mechanisms of halonium transfer processes, where this compound can play a significant role. Halonium ions are typically characterized as three-membered rings containing a positively charged halogen atom, acting as key intermediates in various chemical reactions, such as the halogenation of alkenes nih.gov.

Theoretical investigations delve into the reaction energy and force profiles along the intrinsic reaction coordinate (IRC) to understand the nuances of halonium ion transfer wikipedia.org. These analyses monitor the evolution of various properties, including bond lengths, Wiberg bond indices, and Mulliken charges, throughout the reaction pathway, providing specific insights into structural rearrangements and electronic redistribution wikipedia.org. For instance, in certain ternary complexes, the electronic barrier for halonium transfer has been computed to be 6.70 kcal/mol at the CCSD(T) level of theory wikipedia.org. The accuracy of barrier height calculations can vary across different computational levels, with MP2 tending to underestimate and MP3 to overestimate, while the MP2.5 average often provides a value close to that obtained from more robust CCSD(T) calculations wikipedia.org. The strong and directional nature of halonium bonds suggests their potential utility in the development of novel halonium transfer agents, particularly in asymmetric halofunctionalization and as fundamental building blocks in supramolecular chemistry.

Weak Interaction Analysis using QTAIM and NBO Methodologies

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) methodologies are indispensable computational tools for analyzing weak interactions involving this compound, providing a detailed understanding of electron density topology and charge transfer mechanisms.

QTAIM analysis focuses on the topological properties of the electron density, particularly at bond critical points (BCPs), to characterize the nature and strength of non-covalent interactions. Parameters such as electron density (ρ) and its Laplacian (∇²ρ) at BCPs distinguish between different types of interactions, from weak van der Waals forces to interactions with partial covalent character. For instance, in cyclic (IF)n clusters, QTAIM analysis reveals a shift from closed-shell interactions (n ≤ 4) to partly covalent interactions (n ≥ 5), indicated by changes in electron density distribution wikipedia.org.

NBO analysis, on the other hand, provides insights into electron charge transfer and orbital interactions, which are crucial for understanding the stabilization of complexes through non-covalent bonds wikipedia.orgeasychem.org. This method quantifies the extent of charge delocalization between donor and acceptor orbitals, offering a measure of the covalent contribution to the interaction. Studies employing NBO analysis have shown that for halogen-bonded systems, the polarization term often represents the most significant contribution to the interaction energy, followed by charge transfer and electrostatic contributions easychem.org. These methodologies collectively provide a comprehensive framework for elucidating the intricate details of weak interactions involving this compound, contributing to a deeper understanding of its chemical behavior.

Computational Prediction of Condensed Phase Structures and Epitaxial Growth

Computational methods are at the forefront of predicting the condensed phase structures of compounds like this compound and modeling their epitaxial growth, offering insights that are often challenging to obtain experimentally.

Crystal Structure Prediction (CSP) involves calculating the crystal structures of solids from first principles, a long-standing goal in the physical sciences since the 1950s. Various computational techniques are employed in CSP, including simulated annealing, evolutionary algorithms, random sampling, basin-hopping, density functional theory (DFT), and molecular mechanics.

For this compound, unbiased structure prediction methods, such as the CALYPSO method, have been utilized to study its pressure-induced structural phase transitions. These studies have successfully predicted a sequence of phase transitions for IF under high pressure, as detailed below:

Phase Transition SequenceCorresponding Pressure (GPa)
P1 → P2₁/c-I3
P2₁/c-I → P2₁/c-II16.5
P2₁/c-II → I4/mmm46

Notably, the initial P1 phase was computationally determined to be unstable, a finding that aligns well with experimental observations. The challenges in CSP are considerable, primarily due to the complex and high-dimensional nature of lattice energy surfaces, which necessitate the reliable identification of numerous local minima corresponding to possible crystal structures.

Regarding epitaxial growth, which is the process of depositing a thin, crystalline layer of material onto a substrate, computational modeling faces challenges related to the vast range of length and time scales involved. While quantum mechanical principles can theoretically model thin film evolution, the large number of atoms involved often makes such computations prohibitive. To overcome this, researchers often resort to more computationally tractable approaches, such as lattice models and Monte Carlo algorithms, which effectively describe dynamic features like atomic-height step propagation and cluster nucleation. Kinetic theories are also formulated to understand the velocity of step edges, often complemented by kinetic Monte Carlo (KMC) simulations. Furthermore, continuum equations of motion, expressed as partial differential equations, are used to describe surface height profiles, providing information on morphology at larger length scales. Advanced models, like "island dynamics," describe growth through the creation and movement of island boundaries, often implemented using level set methods. First-principles microkinetic models, which combine density functional theory with microkinetic modeling, are also employed to unravel the chemical and physical mechanisms governing epitaxial growth, even for complex 2D materials.

Reaction Mechanisms and Advanced Reactivity of Iodine Monofluoride

Unstable Disproportionation Pathways and Kinetic Stabilization Strategies

Iodine monofluoride is characterized by its marked instability, particularly in condensed phases. It exists as a chocolate-brown solid that undergoes rapid decomposition at temperatures above 0 °C wikipedia.org. The primary decomposition pathway for this compound is disproportionation, where it converts into elemental iodine (I₂) and iodine pentafluoride (IF₅) wikipedia.orglibretexts.org. This reaction can be represented as: 5 IF → 2 I₂ + IF₅ wikipedia.org

This disproportionation is rapid and irreversible at room temperature libretexts.org. The fleeting existence of this compound necessitates specific conditions for its generation and observation. It can be generated, albeit only fleetingly, by the reaction of elemental iodine and fluorine at −45 °C in CCl₃F, or by reacting iodine with iodine trifluoride (IF₃) at −78 °C in CCl₃F wikipedia.org. Another method involves the reaction of iodine with silver(I) fluoride (B91410) (AgF) at 0 °C wikipedia.org.

While this compound is unstable in solid form, it is reported to be relatively stable in the gas phase researchgate.net. Furthermore, it is known to form a polymer in dilute solutions, which might offer a form of stabilization, though it remains relatively unstable, still yielding free iodine and IF₃, which further decomposes to I₂ and IF₅ researchgate.net. The inherent instability and propensity for disproportionation highlight the challenge in handling and utilizing IF, often requiring in situ generation or low-temperature conditions for its application in synthesis.

Property/ConditionValue/ObservationReference
AppearanceUnstable chocolate-brown solid wikipedia.org
Melting Point−45 °C (−49 °F; 228 K) wikipedia.org
Decomposition Temperature0 °C wikipedia.orglibretexts.org
Disproportionation ProductsElemental iodine (I₂) and iodine pentafluoride (IF₅) wikipedia.orglibretexts.org
Gas Phase StabilityRelatively stable researchgate.net
Solution BehaviorForms polymer in dilute solutions researchgate.net

Electrophilic Reactivity in Organic Transformations

This compound acts as a source of strongly electrophilic iodine, making it a valuable reagent for introducing both iodine and fluorine atoms into organic molecules researchgate.net. Its reactivity is often described as adding iodine and fluorine atoms across unsaturated bonds or iodinating aromatic systems researchgate.net.

This compound readily participates in addition reactions across carbon-carbon double and triple bonds, leading to the formation of iodofluorinated products. This process is a key method for the simultaneous introduction of iodine and fluorine functionalities into organic substrates researchgate.net. The electrophilic nature of the iodine atom in IF initiates the attack on the electron-rich unsaturated bond.

The iodofluorination reactions mediated by this compound often exhibit high degrees of regioselectivity and stereoselectivity. The electrophilic addition typically follows Markovnikov's rule, where the more electrophilic iodine atom adds to the less substituted carbon of an alkene, and the fluoride anion then attacks the more substituted carbon, often through a cyclic iodonium (B1229267) ion intermediate. This mechanism dictates the regiochemical outcome, leading to specific constitutional isomers.

Regarding stereoselectivity, the addition of IF to alkenes can proceed with anti-addition, a characteristic feature of electrophilic additions involving cyclic intermediates. This means that the iodine and fluorine atoms add to opposite faces of the double bond, resulting in specific stereoisomers. The formation of a transient iodonium ion allows for the subsequent nucleophilic attack by fluoride from the opposite side, leading to the observed anti-stereoselectivity.

This compound can facilitate specific functional group interconversions. Notably, it is known to react rapidly with hydrazones, converting carbonyl groups (C=O) into difluoromethylene groups (CF₂) researchgate.net. This transformation involves the initial formation of a hydrazone from the carbonyl compound, followed by reaction with IF, leading to the elimination of dinitrogen (N₂) and hydrogen iodide (HI) researchgate.net. This method provides a pathway for the direct difluorination of carbonyl functionalities.

As a source of electrophilic iodine, this compound is effective in iodinating aromatic and heteroaromatic rings researchgate.net. In these reactions, the iodine atom acts as an electrophile, attacking the electron-rich aromatic system to form a sigma complex, which then undergoes deprotonation to restore aromaticity and yield the iodinated product. The presence of fluorine in IF allows for a clean source of electrophilic iodine without introducing other halogens.

Functional Group Interconversions (e.g., Carbonyl to Difluoromethylene)

Intermediacy and Role in Complex Reaction Cascades

While this compound is highly unstable in its pure form, its transient existence and high reactivity mean it can act as a crucial intermediate in more complex reaction cascades. In some synthetic strategies, the notation of "[IF]" is used to designate a two-step reaction where a mixture of an electrophilic iodine source and a nucleophilic fluorine source reacts with a substrate, implying the in situ generation and immediate consumption of IF researchgate.net. This highlights its role as a reactive species generated and utilized without isolation, driving intricate transformations where an I-F bond is formed and subsequently reacts. The formation of an iodine-fluorine bond has been suggested to accompany certain transformations, and such plausible "I-F" species could be trapped by electron-rich organoplatinum complexes, leading to transient Pt(IV) species that subsequently eliminate aryl iodide researchgate.net.

Advanced Applications of Iodine Monofluoride in Contemporary Organic Synthesis

Development of Novel Fluorination and Iodofluorination Reagents

The inherent instability of iodine monofluoride has driven the development of various reagent systems capable of generating it in situ for fluorination and iodofluorination reactions. These systems provide a safer and more practical alternative to handling the pre-formed, unstable compound. A key strategy involves the combination of molecular iodine (I₂) with a suitable fluorine source and an oxidant.

One prominent method employs an HF-pyridine complex as the fluorine source, with potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈) as the oxidant. organic-chemistry.org Mechanistic studies suggest that the oxidant converts iodine to an iodonium (B1229267) cation, which then reacts with the fluoride (B91410) from the HF complex to form an electrophilic this compound species. organic-chemistry.org This in situ-generated IF readily undergoes regioselective addition across alkenes. organic-chemistry.org This approach has proven effective for the iodofluorination of a range of aliphatic and aromatic alkenes, providing valuable 2-fluoroalkyl iodide products. organic-chemistry.org

Another innovative approach utilizes hypervalent iodine reagents. For instance, the combination of molecular iodine and 4-iodotoluene (B166478) difluoride (a solid, stable hypervalent iodine(III) reagent) has been shown to effectively generate the reactive 'IF' couple. researchgate.net This system successfully adds iodine and fluorine across various alkenes and alkynes with high regioselectivity, adhering to the Markovnikov rule for electrophilic addition. researchgate.net These methods represent a significant advancement, providing cost-effective, scalable, and milder conditions for incorporating fluorine into organic frameworks. organic-chemistry.org

Table 1: Selected Examples of In Situ Iodofluorination of Alkenes

Alkene SubstrateReagent SystemProductYield (%)Key Finding
1-OcteneI₂ / K₂S₂O₈ / HF·Pyridine2-Fluoro-1-iodooctane75High yield for aliphatic terminal alkene. organic-chemistry.org
Methyl 10-undecenoateI₂ / K₂S₂O₈ / HF·PyridineMethyl 11-fluoro-10-iodoundecanoate69Tolerates ester functionality. organic-chemistry.org
StyreneI₂ / 4-Iodotoluene difluoride1-Fluoro-2-iodo-1-phenylethane85Markovnikov addition with high yield. researchgate.net
CyclohexeneI₂ / 4-Iodotoluene difluoridetrans-1-Fluoro-2-iodocyclohexane82Prevalent anti-stereoselectivity. researchgate.net

Stereoselective Synthesis of Fluoro-Containing Compounds

Controlling stereochemistry is a central challenge in organic synthesis. Reagents based on this compound have demonstrated significant utility in the stereoselective construction of C-F bonds, a critical step in the synthesis of many pharmaceuticals and agrochemicals.

Glycosyl fluorides are valuable intermediates in the synthesis of oligosaccharides and glycoconjugates. The stereocontrolled synthesis of these compounds is crucial, as the anomeric configuration dictates their subsequent reactivity and biological function. A facile and highly stereoselective method for preparing glycosyl fluorides involves the use of this compound generated in situ. colab.wsresearchgate.net

This method is particularly effective for "disarmed" glycosyl donors, which are typically less reactive. The reaction of various thioglycosides with an in situ source of IF leads to the exclusive formation of the α-anomeric glycosyl fluorides in very good yields. researchgate.net This high α-selectivity is a significant advantage, as it provides a reliable route to 1,2-cis-glycosides. The reaction conditions are mild and tolerate a wide variety of common protecting groups used in carbohydrate chemistry, enhancing its synthetic utility. colab.wsresearchgate.net

Table 2: Stereocontrolled Synthesis of α-Glycosyl Fluorides

Thioglycoside DonorProtecting GroupsProductYield (%)Anomeric Selectivity (α:β)
Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranosideBenzoyl (Acyl)2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl fluoride92Exclusive α researchgate.net
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranosideBenzyl (Ether)2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl fluoride89Exclusive α researchgate.net
Phenyl 2-azido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-galactopyranosideAcetyl, Azido2-Azido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl fluoride94Exclusive α researchgate.net

While IF itself is achiral, the principles of its reactivity have been extended to asymmetric synthesis through the development of chiral hypervalent iodine reagents. These reagents act as chiral "IF equivalents," enabling the enantioselective functionalization of substrates. The design of these catalysts often involves attaching a chiral ligand to the iodine(III) center, which creates a chiral environment that directs the approach of the substrate and the subsequent bond-forming steps. d-nb.infobeilstein-journals.org

A notable example is the aryl iodide-catalyzed asymmetric migratory geminal difluorination of β-substituted styrenes. acs.org The mechanism involves an ArIF₂ intermediate, a hypervalent iodine(III) fluoride that acts as the active fluorinating species. The enantioselectivity is determined during the 1,2-fluoroiodination step, where the chiral catalyst backbone dictates the facial selectivity of the alkene addition. acs.org This is followed by a rearrangement to yield the 1,1-difluorinated product. The high levels of asymmetric induction are attributed to a combination of non-covalent interactions, including π-stacking and hydrogen bonding, between the catalyst and the substrate within the transition state. acs.org Similarly, chiral iodine(III) reagents have been employed in the enantioselective aminofluorination of alkenes, demonstrating the broad potential of these IF equivalents in asymmetric synthesis. d-nb.info

Stereocontrolled Glycosyl Fluoride Synthesis via In Situ Generated IF

Role in the Synthesis of Nitrogen-Containing Iodine Compounds

This compound is a versatile reagent for creating bonds between iodine and other heteroatoms, including nitrogen. Its reactivity has been harnessed for the synthesis of both simple inorganic compounds and more complex organic molecules containing nitrogen and iodine.

In inorganic synthesis, IF is used in a straightforward reaction to produce pure nitrogen triiodide (NI₃), a sensitive primary explosive. The reaction involves the treatment of boron nitride (BN) with three equivalents of this compound. wikipedia.org

BN + 3 IF → NI₃ + BF₃

In organic synthesis, the products of iodofluorination reactions serve as powerful building blocks. The 2-fluoroalkyl iodides generated from the addition of IF to alkenes are particularly useful. organic-chemistry.org The carbon-iodine bond in these products is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For example, reaction with nitrogen-based nucleophiles provides a direct route to 2-fluoroalkylamines, which are important motifs in medicinal chemistry. organic-chemistry.orgresearchgate.net This two-step sequence—iodofluorination followed by nucleophilic substitution—constitutes a valuable method for the synthesis of complex nitrogen-containing organofluorine compounds. organic-chemistry.org

Selective Functionalization in Complex Molecular Architectures

The ability to selectively modify a specific site within a complex molecule, often in the final stages of a synthesis (late-stage functionalization), is highly desirable. This compound and its equivalents offer the high reactivity and selectivity needed for such transformations. The regioselectivity observed in the iodofluorination of alkenes is a prime example of this control. organic-chemistry.org In unsymmetrical alkenes, the reaction proceeds via a Markovnikov-type addition, where the electrophilic iodine atom adds to the less substituted carbon and the fluoride adds to the more substituted carbon, which can better stabilize the partial positive charge in the transition state. organic-chemistry.orgresearchgate.net

This selectivity allows for the precise installation of fluoro-iodo groups even in the presence of other functional groups. Furthermore, hypervalent iodine-mediated reactions provide powerful tools for the selective functionalization of C-H bonds. recercat.cat For instance, radical-based processes initiated by iodine(III) reagents can achieve remote C-H functionalization in complex substrates. recercat.cat A substrate containing an aryl iodide group can be activated to generate a radical that abstracts a specific hydrogen atom elsewhere in the molecule, leading to site-selective halogenation. recercat.cat This strategy, which leverages the reactivity principles of iodine-based reagents analogous to IF, enables the targeted modification of complex molecular scaffolds, a crucial capability in drug discovery and development. rsc.org

Advanced Analytical and Characterization Techniques for Iodine Monofluoride Systems

Scanning Transmission Electron Microscopy (STEM) for Two-Dimensional Architectures

Scanning Transmission Electron Microscopy (STEM) is a powerful tool for visualizing and characterizing materials at the nanoscale, particularly two-dimensional (2D) architectures. Recent research has demonstrated the direct visualization of a 2D iodine monofluoride (IF) bilayer grown on a tungsten diselenide (WSe₂) surface using STEM. researchgate.netresearchgate.net This observation is significant because IF is generally unstable at room temperature and its solid structure was previously unknown. researchgate.net The STEM analysis revealed that the 2D IF layer forms a clear hexagonal lattice and exhibits a robust epitaxial relationship with the WSe₂ substrate. researchgate.net This highlights STEM's capability to provide unambiguous observations of even highly reactive and unstable interhalogen compounds in novel 2D forms. researchgate.net

Electron Energy Loss Spectroscopy (EELS) for Elemental and Bonding Information in Nanostructures

Complementing STEM, Electron Energy Loss Spectroscopy (EELS) is invaluable for identifying the chemical composition and bonding information within nanostructures. In the context of this compound, atomic probe EELS has been utilized to identify the chemical composition of the 2D IF bilayer grown on WSe₂. researchgate.net EELS provides insights into the elemental distribution and chemical states by analyzing the energy lost by electrons as they pass through the sample. This technique is crucial for confirming the presence of both iodine and fluorine within the IF structure at the nanoscale, offering detailed elemental and bonding information that is difficult to obtain through other methods for such unstable compounds. researchgate.net

X-ray Diffraction for Crystalline Phase Identification and Structural Determination

X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining the atomic and molecular structure of materials. While this compound is known to be unstable, studies on its crystal structure have been conducted, particularly under high-pressure conditions. nih.gov For instance, the pressure-induced structural phase transitions of IF have been investigated using unbiased structure prediction methods, revealing a sequence of phase transitions (P1 → P2₁/c-I → P2₁/c-II → I4/mmm) at specific pressures. nih.gov This demonstrates XRD's utility in elucidating the structural arrangements of IF, even if direct ambient-condition characterization is challenging. XRD has also been extensively used to characterize other interhalogen compounds, such as chlorine trifluoride (ClF₃), iodine monochloride (ICl), and iodine monobromide (IBr), providing precise details on bond lengths and angles in their crystalline forms. aip.orgnih.govtandfonline.comrsc.orgrsc.orgresearchgate.netmdpi.com

Chromatographic and Mass Spectrometric Methods for Reaction Monitoring and Product Profiling

Chromatographic techniques, often coupled with mass spectrometry (MS), are essential for monitoring reactions involving this compound and profiling the resulting products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and selectivity for separating and identifying components in complex mixtures. nih.govresearchgate.netchemistrydocs.comrsc.org For instance, GC-MS has been successfully employed to differentiate and quantify gaseous iodine-containing halogen species, including iodine monochloride (ICl) and iodine monobromide (IBr), by using a denuder-impinger system with in situ derivatization. nih.gov This approach allows for the collection and subsequent analysis of reactive interhalogens, providing insights into reaction pathways and product distributions. nih.gov While direct examples for IF are scarce due to its extreme instability, the principles applied to other interhalogens demonstrate the potential for these methods in IF system analysis, particularly for detecting its formation or decomposition products. nih.govscience.gov

Application of Chemometric Modeling for Complex Spectroscopic Data Analysis

Chemometric modeling involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data, particularly spectroscopic data. For iodine-containing species, chemometric analysis, often paired with optical spectroscopy techniques like Raman and fluorescence spectroscopy, has been shown to be a powerful route for analyzing gas-phase compositions. researchgate.netnih.govresearchgate.net This approach is particularly useful for quantifying analyte concentrations in complex solutions or gas mixtures where traditional univariate methods may fail due to overlapping signals or matrix effects. researchgate.net While direct applications to this compound are not explicitly detailed in the search results, the general utility of chemometrics in analyzing complex spectroscopic data from interhalogen systems, such as molecular iodine (I₂), suggests its applicability for understanding the behavior and transformations of IF. researchgate.netnih.govresearchgate.netupm.edu.mymdpi.com Chemometric models, including Principal Component Analysis (PCA) and Partial Least Squares (PLS), can process large spectroscopic datasets to monitor process variables, identify characteristic states, and quantify components in real-time. researchgate.netresearchgate.netupm.edu.mymdpi.com

Future Directions and Emerging Research Avenues for Iodine Monofluoride

Exploration of Novel Precursors and Reaction Conditions for Enhanced Stability and Selectivity

A significant challenge in utilizing iodine monofluoride is its inherent instability, which limits its direct application in many synthetic schemes wikipedia.org. Future research aims to develop novel precursors and optimized reaction conditions that can generate IF in situ or stabilize it for controlled reactivity, thereby enhancing both its stability and selectivity.

Current research in hypervalent iodine chemistry provides a foundation for this direction. For instance, studies have shown that modifying the structure of iodonium (B1229267) ylide precursors, such as incorporating spirocyclic alkyl motifs, can significantly increase their stability and influence chemoselectivity in coupling reactions wikipedia.org. While these studies often pertain to broader hypervalent iodine species, the principles of controlling iodine's electrophilic character through structural modifications or reaction environments are directly relevant to IF. The high VS,max value of IF (0.090 e) underscores its strong electrophilic nature, which could be modulated by carefully designed precursors or by employing specific reaction conditions that control the availability and reactivity of the "IF" species wikipedia.org.

Furthermore, understanding the equilibrium involving IF (e.g., 5 IF ⇌ IF₅ + 2 I₂) and its addition mechanisms, such as nucleophilic addition to fluoro-olefins or initial iodine addition followed by fluorine substitution, is crucial for designing systems that can generate and utilize IF effectively fishersci.nl. The development of electron-deficient chiral hypervalent iodine reagents, which have demonstrated enhanced reactivity and selectivity in oxidative difunctionalization of alkenes, offers a conceptual framework for designing IF precursors that could exhibit similar controlled behavior sigmaaldrich.com.

Investigation of this compound in Catalytic Cycles and Organocatalysis

The potential of this compound as a catalyst or a key intermediate in catalytic cycles, particularly in organocatalysis, represents a promising avenue. Interhalogen compounds (IHCs), including IF, are recognized for their reactivity and utility as catalysts, halogenating agents, and selective etchants americanelements.com.

The broader field of hypervalent iodine catalysis has demonstrated the utility of iodine species as environmentally friendly, mild, selective, and recyclable alternatives to transition metal catalysts for various transformations, including the formation of C–N, C–O, C–S, C–F, and C–C bonds rosesci.comfishersci.no. Although direct catalytic applications of IF are less explored compared to other hypervalent iodine species, the precedent set by aryliodofluoronium species, generated from iodoarenes and fluorinating oxidants like Selectfluor, suggests a viable pathway for IF-mediated catalytic fluorination reactions wikipedia.org.

Future research could focus on designing specific catalytic cycles where IF acts as a transient, highly reactive intermediate, facilitating challenging transformations such as selective fluorination or oxidative functionalizations. The inherent electrophilicity of IF could be exploited in organocatalytic systems, where it might activate substrates or participate in bond-forming events with high efficiency and selectivity.

Application in Advanced Materials Science, including 2D Material Synthesis and Modification

This compound has shown remarkable potential in advanced materials science, particularly in the synthesis and modification of two-dimensional (2D) materials. A significant breakthrough involves the unambiguous observation of a 2D IF bilayer grown epitaxially on the surface of tungsten diselenide (WSe₂) americanelements.com.

This discovery highlights IF's capability to form ordered, atomically thin structures with a clear hexagonal lattice and a robust epitaxial relationship with the substrate americanelements.com. This opens up new possibilities for synthesizing 2D materials that are otherwise difficult to crystallize or obtain through conventional methods like exfoliation americanelements.com.

The use of IF as a selective etchant or for surface modification of existing 2D materials is another area of interest americanelements.com. Given the ongoing challenges in achieving consistent, scalable, and defect-free synthesis of 2D materials, new approaches like those potentially offered by IF are crucial for advancing the field easychem.org. Further research could explore IF's role in creating novel 2D heterostructures, tailoring electronic properties through surface functionalization, or even as a precursor for depositing iodine- and fluorine-containing layers with precise control.

Deeper Mechanistic Understanding through Combined Experimental and Theoretical Approaches

A comprehensive understanding of this compound's reactivity and behavior necessitates a combination of experimental and theoretical approaches. Given the transient nature and instability of IF, computational studies are particularly valuable for elucidating its electronic structure, reaction pathways, and interactions with other molecules.

Theoretical calculations, such as those exploring halogen bonding and the σ-hole of iodine, provide insights into the electrophilic character of IF and how it influences reactivity wikipedia.org. Experimental studies, including spectroscopic investigations, can then be designed to verify these theoretical postulates and to characterize fleeting intermediates or reaction products fishersci.ie.

For instance, mechanistic investigations into the addition of "IF" across olefinic double bonds have proposed alternative pathways, including initial iodine addition followed by fluorine substitution, which can be further explored and refined through combined experimental and computational efforts fishersci.nl. Such detailed mechanistic understanding is vital for rational design of novel precursors, optimizing reaction conditions for enhanced selectivity, and predicting new applications for this compound in diverse chemical and materials science contexts. Research focusing on energy transfer mechanisms involving IF also contributes to this deeper understanding fishersci.ie.

Q & A

Basic: What experimental methods are used to synthesize iodine monofluoride (IF) given its instability?

This compound is synthesized under highly controlled conditions due to its rapid disproportionation. Common methods include:

  • Low-temperature reactions : Reacting iodine with fluorine gas in trichlorofluoromethane (CFCl₃) at −45°C .
  • Solid-state synthesis : Combining iodine with silver(I) fluoride (AgF) at 0°C .
  • Gas-phase stabilization : Using spectroscopic techniques to study IF in inert matrices at cryogenic temperatures .
    Methodological Note : Reactions require rigorous temperature control, inert atmospheres, and real-time monitoring (e.g., Raman spectroscopy) to confirm IF formation before decomposition occurs.

Basic: What are the primary challenges in handling IF during experiments, and how are they addressed?

Key challenges include:

  • Thermal instability : IF decomposes above 0°C into I₂ and IF₅. Mitigation involves maintaining sub-zero temperatures and minimizing exposure to heat sources .
  • Reactivity with moisture : IF hydrolyzes rapidly. Experiments require anhydrous conditions and inert gas purging .
  • Detection limitations : IF’s short lifespan necessitates in-situ spectroscopic analysis (e.g., UV-Vis or FTIR) for characterization .

Advanced: How are thermodynamic functions (e.g., entropy, enthalpy) of gaseous IF calculated using molecular constants?

Thermodynamic properties are derived from molecular constants (vibrational frequencies, bond dissociation energy) using equations such as:

  • Partition function calculations : Incorporating vibrational (ωe\omega_e) and rotational (BeB_e) constants from spectroscopic data .
  • Electron state corrections : Accounting for excited electronic states (e.g., 3R₀⁺) using statistical weights and excitation energies .
Property Value Uncertainty Source
ΔHf\Delta H_f^\circ-95.4 kJ/mol (298 K)±0.2 kJ/mol
Bond length\text{Bond length}190.9 pm±0.5 pm
D0D_0 (I-F)277 kJ/mol±5 kJ/mol

Note : Discrepancies between studies (e.g., Evans et al. vs. Gurvich et al.) arise from differing assumptions about vibrational constants and electron state contributions .

Advanced: How does the disproportionation of IF occur, and what mechanistic insights does it provide?

The reaction 5IF2I2+IF55\text{IF} \rightarrow 2\text{I}_2 + \text{IF}_5 involves iodine undergoing both oxidation and reduction:

  • Oxidation : I⁺¹ → I⁺⁵ in IF₅.
  • Reduction : I⁺¹ → I⁰ in I₂.
    Methodological Implications :
  • Use isotopic labeling (e.g., ¹²⁹I) to track iodine’s redox pathways .
  • Kinetic studies at varying temperatures reveal activation energy barriers, supporting a radical-mediated mechanism .

Advanced: What spectroscopic techniques are most effective for characterizing IF’s molecular properties?

  • Microwave Spectroscopy : Determines bond length (190.9 pm) and rotational constants .
  • UV-Vis Spectroscopy : Identifies electronic transitions in gas-phase IF, validated against theoretical calculations .
  • Mass Spectrometry : Monitors IF decomposition products (I₂, IF₅) to infer reaction pathways .

Basic: What are the key physical properties of IF under standard conditions?

  • Stability : Decomposes at 0°C; cannot be isolated in pure form .
  • Bond Characteristics : Polar covalent bond (I⁺¹–F⁻¹) with 277 kJ/mol dissociation energy .
  • Thermodynamic Data : ΔGf=117.6kJ/mol\Delta G_f^\circ = -117.6 \, \text{kJ/mol} at 298 K .

Advanced: How do discrepancies in thermodynamic data for IF arise across studies?

Differences stem from:

  • Molecular Constants : Varied assumptions about vibrational frequencies (ωe\omega_e) and anharmonicity .
  • Calculation Methods : Older studies (e.g., Mayer and Goppert-Mayer) omitted corrections for excited electronic states, leading to errors >0.3 cal/mol·deg at high temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.